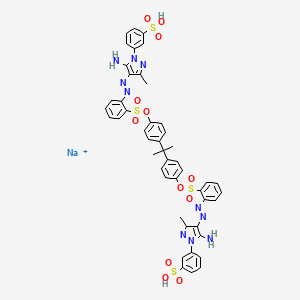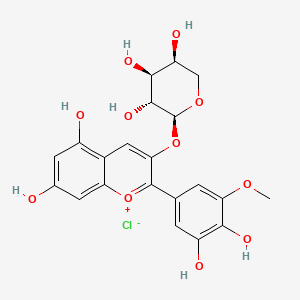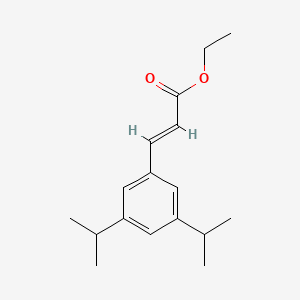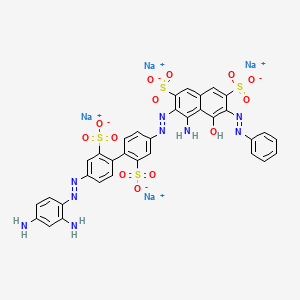
4-Amino-3-((4'-((2,4-diaminophenyl)azo)-2,2'-disulpho(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 280-241-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-241-8 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EINECS 280-241-8 is carried out on a larger scale, often involving automated processes to ensure consistency and efficiency. The production methods may include batch or continuous processes, depending on the demand and application of the compound. Safety measures and quality control are critical aspects of industrial production to prevent contamination and ensure compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: EINECS 280-241-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 280-241-8 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 280-241-8 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications.
Aplicaciones Científicas De Investigación
EINECS 280-241-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, EINECS 280-241-8 could be involved in the development of pharmaceuticals or diagnostic agents. Industrial applications include its use in manufacturing processes, materials science, and environmental studies .
Mecanismo De Acción
The mechanism of action of EINECS 280-241-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other proteins, influencing cellular processes and signaling pathways. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry .
Comparación Con Compuestos Similares
Similar Compounds: EINECS 280-241-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional properties, making them relevant for comparative studies.
Uniqueness: The uniqueness of EINECS 280-241-8 lies in its specific chemical structure and properties, which differentiate it from other compounds. This uniqueness can be leveraged to explore novel applications and enhance its utility in various fields .
Conclusion
EINECS 280-241-8 is a versatile compound with significant applications in scientific research, industry, and medicine Its preparation methods, chemical reactions, and mechanism of action are well-studied, providing a solid foundation for its continued use and exploration
Propiedades
Número CAS |
83221-63-0 |
|---|---|
Fórmula molecular |
C34H23N9Na4O13S4 |
Peso molecular |
985.8 g/mol |
Nombre IUPAC |
tetrasodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O13S4.4Na/c35-18-6-11-25(24(36)14-18)41-39-20-7-9-22(26(15-20)57(45,46)47)23-10-8-21(16-27(23)58(48,49)50)40-42-32-28(59(51,52)53)12-17-13-29(60(54,55)56)33(34(44)30(17)31(32)37)43-38-19-4-2-1-3-5-19;;;;/h1-16,44H,35-37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clave InChI |
FDBUGUPCKLNWBP-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


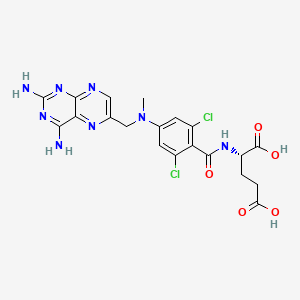

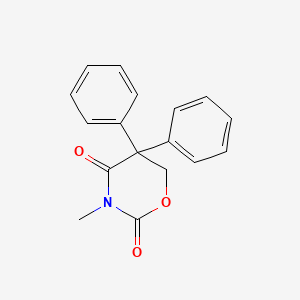
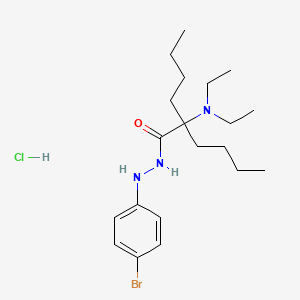
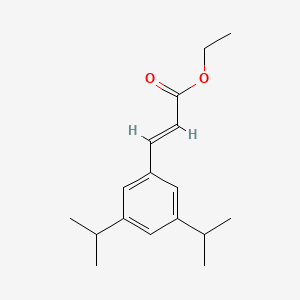

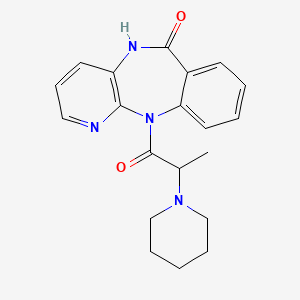


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)

